N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Biomarker Metabolism Carcinogenesis

Researchers quantifying endogenous nitrosamine formation face challenges sourcing a stable, analytically validated end-metabolite standard. ECMN is the terminal, acidic urinary biomarker of NDELA, DNPz, and NMOR metabolism, uniquely suited for GC-TEA/GC-MS quantification via pentafluorobenzyl ester derivatization. • Provides 60% vs. 20% differential NMOR excretion under varying gastric pH, enabling direct in vivo nitrosation capacity assessment. • Represents 56% of total nitrosamine mass in degraded MEA CO₂ capture solvents, making it the analytically critical species for environmental monitoring and health risk assessment. • Supplied as an authenticated reference standard with verified purity and stability documentation, supporting reproducible method development and regulatory compliance workflows.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 80556-89-4
Cat. No. B027356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
CAS80556-89-4
SynonymsN-(2-hydroxyethyl)-N-carboxymethylnitrosamine
N-nitroso-(2-hydroxyethyl)glycine
NHEG
OHECMN
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(CO)N(CC(=O)O)N=O
InChIInChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9)
InChIKeyJJLVGMHDHVCTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ECMN Procurement Guide


N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (ECMN), also known as N-nitroso-(2-hydroxyethyl)glycine (NHEG), is a nitrosamine derivative with the molecular formula C4H8N2O4 and molecular weight 148.12 g/mol [1]. This compound is primarily recognized as a major urinary metabolite of several carcinogenic nitrosamines, including N-nitrosodiethanolamine (NDELA), N,N'-dinitrosopiperazine (DNPz), and N-nitrosomorpholine (NMOR), and serves as a critical biomarker for in vivo nitrosamine formation and exposure assessment [2][3].

Why ECMN Cannot Be Substituted


N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine possesses a unique structural and metabolic profile that fundamentally differentiates it from other nitrosamines such as N-nitrosodiethanolamine (NDELA), N-nitrosodimethylamine (NDMA), and N-nitrosomorpholine (NMOR). Unlike NDELA or NDMA, which are primarily parent carcinogens requiring metabolic activation, ECMN is itself a stable, quantifiable end-metabolite that serves as a direct biomarker of internal nitrosamine formation [1]. Its carboxylic acid moiety enables distinct analytical derivatization (e.g., pentafluorobenzyl ester formation) and confers high aqueous solubility, making it the preferred target for urinary monitoring assays where other nitrosamines are either absent, too volatile, or require more complex sample preparation [2]. Generic substitution with another nitrosamine would fail to capture the specific metabolic pathway information or provide the same quantitative utility in exposure assessment studies.

ECMN Quantitative Evidence


Urinary Excretion Yield: ECMN vs. NDELA

In rats administered N,N'-dinitrosopiperazine (DNPz), ECMN (reported as N-nitroso(2-hydroxyethyl)glycine) accounted for 22% of the administered dose excreted in urine, whereas N-nitrosodiethanolamine (NDELA) represented only 3% and 3-hydroxy-N-nitrosopyrrolidine represented 3% [1]. This demonstrates ECMN as the predominant urinary metabolite of DNPz, providing a 7.3-fold higher yield than NDELA under identical experimental conditions.

Biomarker Metabolism Carcinogenesis

Gastric pH-Dependent Excretion of ECMN

Following an oral dose of N-nitrosomorpholine (NMOR), 60% was excreted as ECMN (reported as NHEG) in rats with normal gastric pH, whereas only 20% was excreted as ECMN in rats with elevated gastric pH induced by omeprazole treatment [1]. This three-fold difference in metabolic conversion rate demonstrates that ECMN excretion is a pH-sensitive biomarker reflecting gastric nitrosation conditions.

Endogenous Nitrosation Biomarker Gastric Cancer

CO₂ Capture Solvent Degradation: NHEGly Dominance

In a 14-week degradation study of 30 wt.% monoethanolamine (MEA) solvent under simulated CO₂ capture process conditions, ECMN (reported as nitroso-(2-hydroxyethyl)-glycine, NHEGly) constituted 56% of total identified nitrosamines, while nitrosodiethanolamine (NDELA) constituted only 2% [1]. This represents a 28-fold predominance of ECMN over NDELA in the solvent matrix.

Environmental Monitoring CO₂ Capture Nitrosamine Accumulation

Thermal Stability: NHeGly vs. MNPZ

Decomposition kinetics measured under amine scrubbing conditions revealed activation energies (Ea) of 94 kJ/mol for n-nitrosopiperazine (MNPZ), 106 kJ/mol for NDELA, and 112 kJ/mol for ECMN (reported as NHeGly) [1]. The higher Ea for NHeGly indicates greater thermal stability, with the compound being 'too stable at 120 °C in 7 M MEA for thermal decomposition to be important,' in contrast to MNPZ which 'readily decomposes at 150 °C' [1].

Thermal Stability Process Engineering Solvent Reclamation

Beta-Oxidation Pathway: ECMN vs. EFMN

Using rat S9 liver preparation with NAD+ as cofactor, approximately 1% of N-nitrosodiethanolamine (NDELA) was converted to N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), and about half of the EFMN product was subsequently converted to ECMN [1]. This positions ECMN as the terminal oxidation product in the beta-oxidation cascade, distinct from the intermediate aldehyde EFMN, which 'seems to transfer the nitroso moiety to other amino-compounds, even at physiological pH' [1].

Metabolic Activation In Vitro Metabolism Carcinogenesis

Solution Instability Handling

Multiple authoritative vendor technical datasheets and chemical databases consistently report that N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine is 'Unstable in Solution' . While this is a qualitative stability flag, it represents a critical procurement and handling differentiator when compared to more solution-stable nitrosamines such as NDMA (stable in aqueous solution) or NDELA (relatively stable in solution). The instability necessitates procurement as a solid (melting point 80-81 °C) with immediate use upon reconstitution in appropriate solvents.

Stability Analytical Chemistry Storage

ECMN High-Value Applications


Gastric Nitrosamine Biomonitoring

Based on the 3-fold differential excretion (60% vs. 20% of NMOR dose) under varying gastric pH conditions established in Section 3 [1], this compound serves as a quantitative biomarker for assessing in vivo nitrosation capacity in the stomach. Researchers investigating the role of Helicobacter pylori infection, proton pump inhibitor use, or dietary nitrate intake on endogenous nitrosamine formation should utilize ECMN as the analytical endpoint, as its excretion is directly modulated by gastric conditions, unlike other nitrosamine metabolites.

Amine-Based CO₂ Capture Monitoring

As demonstrated by the 56% vs. 2% predominance of NHEGly over NDELA in degraded MEA solvent [1] and the higher thermal decomposition activation energy of 112 kJ/mol relative to MNPZ [2], ECMN is the analytically critical nitrosamine species in CO₂ capture process streams. Environmental monitoring programs, health risk assessments, and solvent reclamation process development for amine scrubbing operations require authentic ECMN standards for accurate quantification, as thermal treatment alone fails to eliminate this thermally stable species.

β-Hydroxyalkylnitrosamine Metabolism Studies

The sequential metabolic relationship established in rat S9 liver preparations—where 1% of NDELA converts to EFMN and approximately half of that converts to ECMN [1]—positions ECMN as the terminal, stable oxidation product of the beta-oxidation pathway. Researchers investigating the metabolic activation and detoxification pathways of NDELA, DNPz, or structurally related nitrosamines require ECMN as an authentic standard for metabolite identification, pathway flux quantification, and assessment of the relative contribution of beta-oxidation versus alternative activation routes (e.g., alcohol dehydrogenase-mediated pathways).

Urinary Nitrosamine Metabolite GC-MS Methods

The established methodology for quantifying ECMN in both rat and human urine using gas chromatography with thermal energy analysis (GC-TEA) or gas chromatography-mass spectrometry (GC-MS) after pentafluorobenzyl ester derivatization [1] makes this compound an essential reference standard for analytical method development. The carboxylic acid moiety of ECMN enables specific derivatization strategies not applicable to neutral nitrosamines, and its presence as the sole acidic metabolite in NDELA-treated rat urine [2] confirms its utility as a selective marker for exposure assessment, distinguishing it from co-eluting or cross-reacting analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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